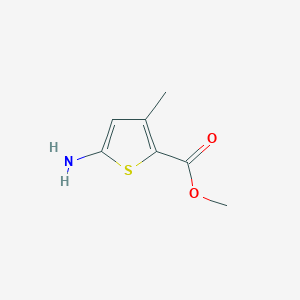

Methyl 5-amino-3-methylthiophene-2-carboxylate

Description

Methyl 5-amino-3-methylthiophene-2-carboxylate (CAS: 602310-67-8) is a thiophene derivative with the molecular formula C₇H₉NO₂S and a molecular weight of 171.22 g/mol . This compound is widely used as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and dyes . Its structure features a thiophene ring substituted with an amino group at position 5, a methyl group at position 3, and a methyl ester at position 2.

Properties

IUPAC Name |

methyl 5-amino-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4-3-5(8)11-6(4)7(9)10-2/h3H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBDZLMXBJRIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427852 | |

| Record name | methyl 5-amino-3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602310-67-8 | |

| Record name | methyl 5-amino-3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-3-methylthiophene-2-carboxylate can be synthesized through several methods. One common approach involves the condensation reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . Another method includes the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Methyl 5-amino-3-methylthiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-amino-3-methylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include inhibition or activation of specific proteins, modulation of signaling pathways, and alteration of gene expression .

Comparison with Similar Compounds

Key Properties:

- Solubility : Solubility varies with solvent polarity; dimethyl sulfoxide (DMSO) is recommended for stock solutions .

- Storage : Stable at room temperature when sealed and protected from moisture .

- Synthesis: Typically synthesized via Gewald’s multicomponent reaction, which involves condensation of a ketone (e.g., ethyl acetoacetate), an activated nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base catalyst (e.g., triethylamine) .

Comparison with Similar Compounds

Thiophene derivatives are structurally diverse, and minor modifications significantly alter their physicochemical and biological properties. Below is a detailed comparison of methyl 5-amino-3-methylthiophene-2-carboxylate with analogous compounds:

Structural Analogues with Substituent Variations

Functional Group Impact on Reactivity

- Amino Group Position: Shifting the amino group from position 5 (reference compound) to position 3 (e.g., methyl 3-amino-4-methylthiophene-2-carboxylate) alters electron density distribution, influencing nucleophilic substitution reactions .

- Ester Group : Replacing the methyl ester (COOCH₃) with an ethyl ester (COOCH₂CH₃) slightly increases lipophilicity but reduces solubility in aqueous media .

- Salt Formation: Hydrochloride salts (e.g., ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride) improve crystallinity and stability, critical for pharmaceutical formulations .

Biological Activity

Methyl 5-amino-3-methylthiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H9N1O2S1, with a molecular weight of approximately 185.23 g/mol. The compound features a thiophene ring substituted with an amino group and a carboxylate ester, which contribute to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, with minimum inhibitory concentration (MIC) values indicating potent activity:

- Against Gram-positive bacteria : The compound has shown selective inhibition against strains such as Staphylococcus aureus and Micrococcus luteus.

- Against Gram-negative bacteria : It has demonstrated activity against Escherichia coli and Pseudomonas aeruginosa, with MIC values around 0.21 µM for the latter, suggesting strong potential as an antimicrobial agent .

Anticancer Properties

This compound has also been investigated for its anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways. The compound interacts with specific molecular targets, influencing enzyme activity related to cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | MIC/Effectiveness |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Varies by strain |

| Pseudomonas aeruginosa | 0.21 µM | |

| Escherichia coli | Varies by strain | |

| Anticancer | Various cancer cell lines | Induces apoptosis |

The biological activity of this compound is attributed to its ability to bind to specific enzymes or receptors within microbial and cancerous cells. This binding modulates various biological pathways, leading to:

- Inhibition of cell wall synthesis in bacteria.

- Induction of apoptotic pathways in cancer cells, potentially through the activation of caspases and other pro-apoptotic factors.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in microbial resistance and cancer progression. These studies reveal favorable binding energies, suggesting that the compound fits well into the active sites of critical enzymes such as DNA gyrase and MurD .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : In vitro tests demonstrated that derivatives of this compound exhibited enhanced activity against resistant strains of bacteria, indicating its potential as a lead compound for new antibiotics .

- Cancer Cell Studies : Research involving various cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating promising anticancer potential .

- Inflammation Models : Animal models have been used to assess the anti-inflammatory properties associated with this compound, showing reductions in inflammatory markers when administered .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.